(3-Methoxypropyl)(4-methylbenzyl)amine
Overview
Description
(3-Methoxypropyl)(4-methylbenzyl)amine , also known by its IUPAC name 3-methoxy-N-(4-methylbenzyl)-1-propanamine hydrochloride , is a chemical compound with the molecular formula C₁₂H₁₉NO·HCl . It falls within the class of amines and exhibits interesting properties due to its structural features.
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-methylbenzyl chloride and 3-methoxypropylamine . The nucleophilic substitution of the chloride group by the amine leads to the formation of the target compound. The reaction can be carried out under appropriate conditions, and purification steps yield the hydrochloride salt form.
Molecular Structure Analysis
The molecular structure of (3-Methoxypropyl)(4-methylbenzyl)amine consists of a benzyl group (substituted at the para position with a methoxy group) attached to a propylamine moiety. The hydrochloride salt adds an additional chlorine atom. The presence of the methoxy group and the aromatic benzyl ring contributes to its unique properties.
Chemical Reactions Analysis
(3-Methoxypropyl)(4-methylbenzyl)amine can participate in various chemical reactions. Notably:
- Nucleophilic Substitution : As mentioned earlier, the synthesis involves a nucleophilic substitution reaction.
- Arylation Reactions : The benzyl group can undergo arylation reactions, leading to the introduction of other substituents.
- Reductive Amination : The amine functionality allows for reductive amination reactions, enabling the attachment of diverse functional groups.
Physical And Chemical Properties Analysis
- Physical State : It exists as a solid .
- Molecular Weight : Approximately 229.75 g/mol .
- Solubility : Soluble in water due to the hydrochloride salt form.
- Melting Point : The melting point varies based on the crystalline form.
- Boiling Point : Determined by the overall structure and intermolecular forces.
Scientific Research Applications
Analytical Characterization and Synthesis
- A study conducted by Westphal, F., Girreser, U., & Waldmüller, D. (2016) focused on the analytical characterization of N-(ortho-methoxybenzyl)amines with amphetamine partial structure, highlighting the importance of such compounds in forensic chemistry and drug testing analysis (Westphal et al., 2016).
Complex Formation and Chemical Analysis
- Research by Liu, S. et al. (1993) delved into the synthesis and characterization of an N4O3 amine phenol ligand and its lanthanide complexes, demonstrating the role of such compounds in complex formation and chemical analysis (Liu et al., 1993).
Pharmaceutical Applications
- A study by Pettit, G. et al. (2003) explored the synthesis and biological evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides for potential use in antineoplastic agents, reflecting the pharmaceutical applications of these compounds (Pettit et al., 2003).
Material Science and Polymer Research
- In the field of material science, Aghamali̇yev, Z. Z. et al. (2018) synthesized and tested 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines as thermostabilizers for polypropylene, showcasing the application of such compounds in enhancing the stability of polymers (Aghamali̇yev et al., 2018).
Chemical Synthesis and Methodology Development
- Research by Kurosawa, W. et al. (2003) highlighted the preparation of secondary amines from primary amines via 2‐Nitrobenzenesulfonamides, demonstrating the utility of these compounds in chemical synthesis and methodology development (Kurosawa et al., 2003).
Safety And Hazards
- Handling Precautions : Use appropriate protective equipment (gloves, goggles) when handling.
- Toxicity : Assess toxicity based on exposure routes (inhalation, skin contact, ingestion).
- Storage : Store at room temperature (RT) away from incompatible materials.
Future Directions
Research avenues for (3-Methoxypropyl)(4-methylbenzyl)amine include:
- Biological Activity : Investigate potential pharmacological applications.
- Catalysis : Explore its use as a catalyst in organic transformations.
- Materials Science : Assess its role in material synthesis.
Please note that this analysis is based on available information, and further studies may reveal additional insights. For more detailed data, consult relevant scientific literature123.
properties
IUPAC Name |
3-methoxy-N-[(4-methylphenyl)methyl]propan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-11-4-6-12(7-5-11)10-13-8-3-9-14-2/h4-7,13H,3,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLARNYZMHSPBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394827 | |
Record name | (3-METHOXYPROPYL)(4-METHYLBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypropyl)(4-methylbenzyl)amine | |
CAS RN |
884497-41-0 | |
Record name | (3-METHOXYPROPYL)(4-METHYLBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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